molecular formula C23H35N3O4 B580416 Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate CAS No. 1248730-88-2

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate

Cat. No.: B580416
CAS No.: 1248730-88-2
M. Wt: 417.55
InChI Key: ALNSORIFMQKXTJ-UHFFFAOYSA-N
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Description

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C23H35N3O4 and a molecular weight of 417.55 g/mol . This compound is characterized by the presence of a benzyl group, a piperazine ring, and a tert-butoxycarbonyl (Boc) protected amine group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexyl halides.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Benzylation: The final step involves the benzylation of the piperazine ring using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. The piperazine ring provides structural stability and enhances binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate is unique due to its combination of a benzyl group and a Boc-protected amine, which provides both stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research .

Biological Activity

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate (CAS Number: 1248730-88-2) is a complex organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H35N3O4
  • Molecular Weight : 417.55 g/mol
  • Density : 1.16 g/cm³ (predicted)
  • Boiling Point : 547.4 °C (predicted)

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : Reaction of ethylenediamine with dihaloalkanes.
  • Introduction of the Cyclohexyl Group : Nucleophilic substitution with cyclohexyl halides.
  • Protection of the Amine Group : Using tert-butoxycarbonyl chloride (Boc-Cl).
  • Benzylation : Final benzylation step using benzyl chloride.

These synthetic routes allow for the modification and optimization of the compound for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The Boc-protected amine can be deprotected under acidic conditions, facilitating participation in biochemical reactions. The structural stability provided by the piperazine ring enhances binding affinity to target molecules, making it a valuable candidate in drug design .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, particularly those involved in cancer progression and neurological disorders. For instance, studies have shown that derivatives can selectively degrade cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy .

Neuropharmacological Effects

The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests possible applications in treating conditions like Alzheimer's disease and other cognitive disorders .

Anticancer Activity

Recent studies have highlighted the compound's role in targeting specific pathways involved in tumor growth. For example, it has been noted for its efficacy against triple-negative breast cancer by inhibiting CDK12/13 activity, thereby reducing tumor proliferation .

Case Studies

  • Study on CDK Inhibition : A study demonstrated that a related compound effectively inhibited CDK12/13 activity in vitro, leading to reduced cell viability in breast cancer cell lines. The findings suggest that this compound could serve as a scaffold for developing potent anticancer agents .
  • Neuroprotective Effects : In a rat model of neurodegeneration, compounds derived from this structure exhibited significant neuroprotective effects by enhancing synaptic plasticity and reducing oxidative stress markers .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateModerate enzyme inhibitionLess selective than Benzyl derivative
Benzyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylateAnticancer propertiesSimilar mechanism but lower potency

Properties

IUPAC Name

benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O4/c1-23(2,3)30-21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNSORIFMQKXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735418
Record name Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248730-88-2
Record name Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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